Pakistanine

Description

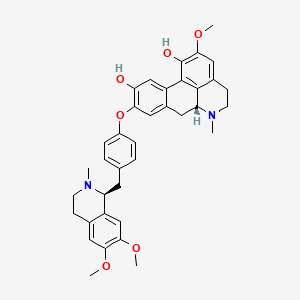

Structure

2D Structure

3D Structure

Properties

CAS No. |

36506-69-1 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |

InChI |

InChI=1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)33(43-4)20-26(22)28(38)14-21-6-8-25(9-7-21)45-31-18-24-15-29-35-23(11-13-39(29)2)17-34(44-5)37(41)36(35)27(24)19-30(31)40/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3/t28-,29+/m0/s1 |

InChI Key |

PJBCPYBIOOFQBE-URLMMPGGSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |

Other CAS No. |

36506-69-1 |

Synonyms |

pakistanine |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source of Pakistanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural source, isolation, and biological activities of Pakistanine, a bisbenzylisoquinoline alkaloid. The primary natural source of this compound is Berberis baluchistanica, a plant species endemic to Pakistan. This document details a representative methodology for the extraction and isolation of this compound from its natural source, presents its known biological activities in a structured format, and includes visualizations of the isolation workflow and biological effects to facilitate understanding. While the complete elucidation of its specific signaling pathways remains an area for future research, this guide consolidates the current knowledge on this compound for researchers and professionals in drug development.

Introduction to this compound

This compound is a dimeric bisbenzylisoquinoline alkaloid, a class of natural products known for their complex chemical structures and diverse pharmacological activities. It was first isolated and characterized in 1973. The molecular formula of this compound is C₃₇H₄₀N₂O₆, and its chemical structure is characterized by two isoquinoline (B145761) units linked together.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant species Berberis baluchistanica Ahrendt, which belongs to the family Berberidaceae. This plant is endemic to the Balochistan region of Pakistan[1]. Several other species of the genus Berberis have also been reported to contain this compound and related alkaloids, including Berberis calliobotrys and Berberis orthobotrys. The genus Berberis is widely distributed in Asia and has a rich history in traditional medicine, largely due to its diverse alkaloid content[1].

Quantitative Data on Biological Activity

Recent studies have begun to explore the pharmacological potential of this compound. The following table summarizes the in-vitro biological activities of this compound isolated from Berberis baluchistanica.

| Biological Activity | Assay | Test Organism/System | Result (IC₅₀) | Reference Compound (IC₅₀) |

| Antidiabetic | Alpha-amylase inhibition | Porcine pancreatic α-amylase | 40.26 µg/ml | Acarbose (33.68 µg/ml) |

| Antioxidant | DPPH radical scavenging | 2,2-diphenyl-1-picrylhydrazyl | 14.15 µg/ml | Ascorbic acid (0.41 µg/ml) |

Experimental Protocols

While the original 1973 publication by Shamma et al. lacks a detailed public experimental protocol, the following is a representative methodology for the extraction and isolation of bisbenzylisoquinoline alkaloids like this compound from Berberis species, compiled from various studies on the genus.

General Extraction of Alkaloids from Berberis baluchistanica

-

Plant Material Collection and Preparation: The roots and aerial parts of Berberis baluchistanica are collected and shade-dried. The dried plant material is then ground into a coarse powder.

-

Maceration: The powdered plant material is subjected to maceration with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (typically 7-14 days) with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered to remove non-alkaloidal components.

-

The acidic solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer is then basified with an alkali (e.g., NH₄OH or NaOH) to a pH of 9-10.

-

The basified solution is repeatedly extracted with a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

-

The organic layers containing the tertiary alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.

-

Chromatographic Isolation of this compound

-

Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using appropriate solvent systems and visualizing agents (e.g., Dragendorff's reagent).

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative TLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities of this compound

Caption: Known in-vitro biological activities of this compound.

Conclusion

This compound, a bisbenzylisoquinoline alkaloid naturally occurring in Berberis baluchistanica, presents a promising area for phytochemical and pharmacological research. This guide provides a foundational understanding of its natural source and a representative methodology for its isolation. The demonstrated in-vitro antidiabetic and antioxidant activities warrant further investigation into its mechanism of action and potential therapeutic applications. The elucidation of specific signaling pathways affected by this compound remains a key area for future research, which could unlock its full potential in drug discovery and development.

References

The Discovery and Isolation of Pakistanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Pakistanine, a dimeric isoquinoline (B145761) alkaloid. It details the historical context of its discovery from flora native to Pakistan and presents available physicochemical data. This document outlines generalized experimental protocols for its extraction and isolation based on methodologies for related compounds. Furthermore, it explores the potential biological activities and discusses possible signaling pathways based on the known pharmacology of the broader class of benzylisoquinoline alkaloids. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and its analogs.

Introduction

The diverse flora of Pakistan has long been a source of unique natural products with significant medicinal potential. Among the vast array of secondary metabolites, alkaloids, particularly those of the isoquinoline class, have garnered considerable attention for their complex structures and potent biological activities. This guide focuses on this compound, a dimeric isoquinoline alkaloid, and its closely related analog, Pakistanamine.

First reported in the early 1970s, this compound and Pakistanamine were isolated from Berberis baluchistanica Ahrendt, a plant species endemic to the Balochistan region of Pakistan.[1][2][3][4][5] Their discovery contributed to the growing family of dimeric benzylisoquinoline alkaloids, a structural class known for a range of pharmacological effects. This document aims to consolidate the existing knowledge on this compound, providing a technical framework for its further study.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its related compound, Pakistanamine, are crucial for their identification, characterization, and further development. The available data is summarized in the tables below.

Table 1: Molecular and Spectroscopic Data for this compound and Pakistanamine

| Property | This compound | Pakistanamine |

| Molecular Formula | C₃₇H₄₀N₂O₆[4] | C₃₈H₄₂N₂O₆[3] |

| Molecular Weight | 608.7 g/mol [4] | 622.7 g/mol [3] |

| ¹H-NMR (δ ppm) | Not explicitly detailed in search results | 2.33 & 2.51 (s, 2x N-CH₃), 3.53, 3.63, 3.79, 3.81 (s, 4x O-CH₃)[1] |

| UV λmax (nm) | Not explicitly detailed in search results | Maxima indicative of aporphine (B1220529) and benzylisoquinoline structures[1] |

| IR (cm⁻¹) | Not explicitly detailed in search results | 1640 & 1668 (conjugated C=O)[1] |

Discovery and Isolation History

The initial discovery of this compound and Pakistanamine was a result of phytochemical investigations into the alkaloidal constituents of Berberis baluchistanica.[5] These compounds were identified as novel dimeric isoquinoline alkaloids. Pakistanamine has also been isolated from the seeds of Berberis julianae.[1] The general workflow for the isolation of such alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

General Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of dimeric isoquinoline alkaloids from Berberis species, based on established methodologies.

Detailed Experimental Protocols

Extraction of Crude Alkaloids

-

Maceration/Soxhlet Extraction: The dried and powdered plant material (e.g., roots, stems) of Berberis baluchistanica is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[6] This can be achieved through maceration (soaking for several days) or more efficiently using a Soxhlet apparatus.

-

Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude, viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as hydrochloride salts.

-

Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove lipids, chlorophyll, and other non-basic impurities.

-

Basification: The aqueous layer containing the alkaloid salts is then made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, converting them back to their free base form.

-

Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like chloroform (B151607) or ethyl acetate. This organic phase now contains the enriched crude alkaloid mixture.

Chromatographic Separation and Purification

-

Column Chromatography: The crude alkaloid mixture is separated into individual components using column chromatography. A stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.

-

Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. For example, a gradient of chloroform-methanol is often effective.[2]

-

Fraction Collection: The eluate is collected in a series of fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

Purification: Fractions containing this compound are pooled, and the solvent is evaporated. The compound can be further purified by recrystallization from an appropriate solvent system to obtain the pure crystalline alkaloid.

Biological Activities and Potential Signaling Pathways

While research on the specific biological activities of this compound is still emerging, preliminary studies and the known pharmacology of related dimeric benzylisoquinoline alkaloids suggest several potential areas of interest.

Known and Potential Biological Activities

-

Antidiabetic and Antioxidant Potential: A recent study has evaluated this compound for its in vitro and in silico antidiabetic and antioxidant properties.[7] The crude extracts of Berberis baluchistanica have also shown antioxidant activity.

-

Cholinesterase Inhibition: Isoquinoline alkaloids from Berberis species have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[8]

-

Antitumor and Immunosuppressive Effects: Other dimeric benzylisoquinoline alkaloids have been reported to possess significant cytotoxic effects against various cancer cell lines and to exhibit immunosuppressive properties.[9]

Table 2: Biological Activity Data for Related Compounds and Extracts

| Compound/Extract | Assay | Result (IC₅₀) | Reference |

| Berberine | Acetylcholinesterase Inhibition | 0.72 ± 0.04 µg/mL | [10] |

| Palmatine | Acetylcholinesterase Inhibition | 6.29 ± 0.61 µg/mL | [10] |

| Fangchinoline | Acetylcholinesterase Inhibition | 2.17 ± 0.05 µM | [11] |

| Heliotropium strigosum (Methanol Extract) | α-amylase inhibition | 8.97 µg/mL | [12] |

| Swertia chirata (Extract Fractions) | DPPH Scavenging | 2.71-7.68 µg/mL | [5] |

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound have not yet been reported. However, based on the activities of other benzylisoquinoline alkaloids, particularly berberine, several pathways can be hypothesized as potential targets.

Conclusion and Future Directions

This compound represents a structurally unique natural product from the rich biodiversity of Pakistan. While initial discovery and characterization have laid the groundwork, significant opportunities for further research exist. The preliminary indications of antidiabetic and antioxidant activities warrant more in-depth investigation to elucidate the specific molecular mechanisms and to quantify its potency.

Future research should focus on:

-

Developing a standardized and scalable protocol for the isolation of this compound.

-

Comprehensive screening for a wider range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

-

Elucidation of the specific signaling pathways through which this compound exerts its biological effects.

-

Structure-activity relationship (SAR) studies to identify key functional groups and to guide the synthesis of more potent analogs.

This technical guide serves as a starting point for these future endeavors, providing the necessary background and methodological considerations to advance the scientific understanding and potential therapeutic application of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chempap.org [chempap.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. is.muni.cz [is.muni.cz]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dimeric benzylisoquinoline alkaloids from Thalictrum delavayi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Putative Biosynthesis of Pakistanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of the dimeric bisbenzylisoquinoline alkaloid, Pakistanine, has not yet been fully elucidated through direct experimental evidence. This guide presents a putative pathway constructed from the well-characterized biosynthesis of its likely monomeric precursors, the protoberberine alkaloids, and established biochemical reactions for the formation of similar dimeric alkaloids.

Introduction

This compound is a complex dimeric bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. Its structure is characterized by two benzylisoquinoline-derived monomers linked by a diaryl ether bridge. While many benzylisoquinoline alkaloids (BIAs) have potent pharmacological properties, the specific biological activities and biosynthetic machinery of this compound remain an area of active investigation. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the synthesis of its monomeric units and the hypothesized final dimerization step. The information is based on the extensively studied biosynthesis of related alkaloids, particularly berberine.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of Monomeric Precursors: Synthesis of two distinct protoberberine-type alkaloid monomers from the amino acid L-tyrosine.

-

Dimerization: Oxidative coupling of the two monomers to form the final this compound structure.

Stage 1: Biosynthesis of Monomeric Precursors

The pathway to the monomeric units of this compound is believed to follow the conserved route of protoberberine alkaloid biosynthesis. This multi-enzyme process begins with L-tyrosine and proceeds through several key intermediates.

The pathway initiates with the conversion of L-tyrosine into two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the foundational benzylisoquinoline scaffold, (S)-norcoclaurine. This is the first committed step in the biosynthesis of most BIAs.

Following this, a series of methylation and hydroxylation reactions occur to form the crucial branch-point intermediate, (S)-reticuline. The key enzymes in this sequence are:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) , a cytochrome P450 enzyme.

-

(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

From (S)-reticuline, the pathway diverges towards various BIA classes. For protoberberine alkaloids, the Berberine Bridge Enzyme (BBE) catalyzes a unique oxidative cyclization of the N-methyl group of (S)-reticuline to form the tetracyclic protoberberine core of (S)-scoulerine. Subsequent modifications, such as methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) , lead to intermediates like (S)-tetrahydrocolumbamine, which are the direct precursors to the monomers of this compound.

Figure 1: Putative biosynthetic pathway of the monomeric precursors of this compound.

Stage 2: Dimerization via Oxidative Coupling

The final and defining step in this compound biosynthesis is the formation of the diaryl ether bridge linking the two monomeric units. This is a classic example of an oxidative coupling reaction, a common strategy in nature for building molecular complexity. In the biosynthesis of other bisbenzylisoquinoline alkaloids, this C-O coupling is catalyzed by specific cytochrome P450 enzymes.[1][2][3]

It is hypothesized that a regio- and stereo-selective cytochrome P450 enzyme, likely belonging to the CYP80A subfamily (analogous to berbamunine (B191780) synthase), catalyzes the intermolecular C-O phenol (B47542) coupling of the two protoberberine-derived monomers.[2][3] This reaction would involve the oxidation of the phenolic groups on each monomer to form radical intermediates, which then couple to form the stable ether linkage of this compound.

Figure 2: Hypothesized final dimerization step in this compound biosynthesis.

Quantitative Data on Biosynthetic Enzymes

While kinetic data for the specific enzymes from Berberis species leading to this compound are not available, data from homologous enzymes in other BIA-producing plants provide valuable insights. The following table summarizes available Michaelis-Menten constants (Km) for key enzymes in the putative pathway. Note that the catalytic efficiencies can vary significantly between species.

| Enzyme | Substrate | Km (µM) | Source Organism |

| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 700 | Thalictrum flavum[4] |

| Coclaurine (B195748) N-Methyltransferase (CNMT) | (R,S)-Norreticuline | 380 | Coptis japonica[5] |

| Coclaurine N-Methyltransferase (CNMT) | S-Adenosyl-L-methionine (SAM) | 650 | Coptis japonica[5] |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | pH-dependent | Eschscholzia californica[6] |

| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | Not specified | Berberis species[7][8] |

Note: The kinetic data for BBE is complex and highly pH-dependent, with studies focusing more on kinetic isotope effects to determine its mechanism rather than simple Km values.[6]

Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of techniques, including precursor feeding studies, enzyme isolation and characterization, and genetic approaches. Below are representative protocols for key experiments.

Protocol 1: General Extraction and Qualitative Analysis of Alkaloids

This protocol outlines a standard procedure for extracting and detecting the presence of alkaloids in plant material.

1. Materials and Reagents:

-

Dried, powdered plant material (e.g., roots, stems of Berberis sp.)

-

Methanol or Ethanol (extraction solvent)

-

10% Ammonia (B1221849) solution

-

Chloroform (B151607) or Dichloromethane

-

2% Sulfuric acid

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Dragendorff's reagent (for visualization)

-

UV lamp (254 nm and 365 nm)

2. Procedure:

-

Maceration: Moisten 10 g of powdered plant material with a 10% ammonia solution to basify the alkaloids. Add 100 mL of chloroform and macerate with stirring for 24 hours at room temperature.

-

Filtration: Filter the mixture through filter paper. Collect the chloroform filtrate.

-

Acidic Extraction: Transfer the filtrate to a separatory funnel and extract the alkaloids by shaking with 50 mL of 2% sulfuric acid. Repeat the extraction twice. Combine the acidic aqueous layers.

-

Basification and Re-extraction: Make the combined acidic layer alkaline (pH 9-10) by dropwise addition of 10% ammonia solution. Extract the liberated free-base alkaloids with 50 mL of chloroform. Repeat this extraction three times.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.

-

TLC Analysis: Dissolve the crude alkaloid residue in 1 mL of methanol. Spot the extract onto a TLC plate alongside appropriate standards (if available).

-

Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualization: Air-dry the plate and visualize the spots under UV light. Then, spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

Protocol 2: Generic Assay for an O-Methyltransferase (OMT)

This protocol describes a general method for assaying the activity of an S-Adenosyl-L-methionine (SAM)-dependent methyltransferase, such as 6OMT, 4'OMT, or SOMT.

1. Materials and Reagents:

-

Purified or partially purified enzyme preparation.

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Substrate (e.g., (S)-norcoclaurine for 6OMT).

-

[14C-methyl]-S-Adenosyl-L-methionine ([14C]SAM) (radioactive cofactor).

-

2 M HCl (to stop the reaction).

-

Ethyl acetate (B1210297) or other suitable organic solvent.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

80 µL Tris-HCl buffer

-

5 µL Substrate solution (e.g., 10 mM in buffer)

-

5 µL Enzyme preparation

-

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding 10 µL of [14C]SAM (e.g., 55 mCi/mmol).

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 20 µL of 2 M HCl.

-

Extraction: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. The methylated, more lipophilic product will partition into the organic phase.

-

Quantification: Transfer 400 µL of the organic phase to a scintillation vial containing 4 mL of scintillation cocktail.

-

Measurement: Measure the radioactivity in a liquid scintillation counter.

-

Controls: Run blank reactions without enzyme and without substrate to determine background levels.

-

Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and per mg of protein.

Experimental and Logical Workflows

The elucidation of a novel biosynthetic pathway like that of this compound follows a logical progression of experiments.

Figure 3: General workflow for the elucidation of a plant alkaloid biosynthetic pathway.

Conclusion and Future Perspectives

This guide outlines a chemically and biologically plausible pathway for the biosynthesis of this compound. It is built upon the robust foundation of protoberberine alkaloid research. However, it remains a putative pathway. Future research is essential to provide direct experimental validation. Key areas for investigation include:

-

Isolation and Characterization of Enzymes: Identifying and characterizing the specific enzymes from Berberis species, particularly the proposed CYP80A-like enzyme responsible for dimerization.

-

Intermediate Detection: Using advanced analytical techniques like LC-MS/MS to detect the proposed monomeric precursors and other intermediates in vivo.

-

Transcriptomics and Genomics: Employing next-generation sequencing to identify candidate genes for all steps in the pathway from alkaloid-producing tissues.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but may also enable the biotechnological production of this complex alkaloid and its derivatives for potential therapeutic applications.

References

- 1. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pakistanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pakistanine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their complex structures and significant biological activities. Isolated from Berberis baluchistanica, a plant species endemic to Pakistan, this compound possesses a rigid, polycyclic framework with defined stereochemistry that is crucial to its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the general experimental protocols for its isolation and structural elucidation, presents key structural data, and illustrates the logical workflows involved in its characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the unique molecular architecture of this compound and related alkaloids.

Chemical Structure and Nomenclature

This compound is a dimeric alkaloid featuring two isoquinoline (B145761) units linked by a diaryl ether bridge. Its systematic IUPAC name is (6aR)-9-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol .[1] The molecule is characterized by a dibenzo[de,g]quinoline core linked to a tetrahydroisoquinoline moiety.

The gross structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the elucidation of novel natural products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| CAS Number | 36506-69-1 | [1] |

| Appearance | Likely an amorphous powder or crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Inferred |

Stereochemistry and Absolute Configuration

The spatial arrangement of atoms in this compound is critical to its identity and biological function. The molecule contains two stereogenic centers, the absolute configurations of which have been determined as (6aR) and (1S).[1]

-

C-6a: This chiral center is located at the junction of two rings in the dibenzo[de,g]quinoline core. The designation (R) indicates a specific three-dimensional orientation of the substituents around this carbon atom.

-

C-1: This stereocenter is found in the tetrahydroisoquinoline unit. Its (S) configuration defines the spatial orientation of the benzyl (B1604629) group substituent.

The determination of the absolute configuration of complex molecules like this compound is a non-trivial process, often relying on a combination of chiroptical data (such as optical rotation and circular dichroism) and X-ray crystallography of the natural product or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the R and S descriptors to chiral centers. The following diagram illustrates the logic for assigning these configurations.

Experimental Protocols

Bioassay-Guided Isolation

The isolation of this compound from its natural source, Berberis baluchistanica, would typically follow a bioassay-guided fractionation approach, where extracts are tested for a specific biological activity to guide the purification of the active constituent.

-

Plant Material Collection and Extraction: The aerial parts or roots of Berberis baluchistanica are collected, dried, and ground into a fine powder. The powdered material is then exhaustively extracted with a suitable solvent, typically methanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates the components of the extract based on their polarity.

-

Chromatographic Purification: The fraction containing the compound of interest (as determined by thin-layer chromatography and/or biological assays) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual compounds.

-

Final Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column, is employed to achieve the final purification of this compound to a high degree of purity.

Structure Elucidation Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Fragmentation patterns observed in MS/MS experiments provide valuable information about the connectivity of the different structural units within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete structure of a complex natural product.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and the determination of the connectivity between them.

-

-

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive proof of its three-dimensional structure and absolute stereochemistry. This technique generates a detailed electron density map of the molecule, from which atomic positions can be determined with high precision.

Spectroscopic Data

While the specific, published NMR and MS data for this compound are not available in the searched databases, the following tables provide typical chemical shift ranges for the key structural motifs found in this compound and related bisbenzylisoquinoline alkaloids. These values serve as a reference for researchers working on the characterization of similar compounds.

Table 2: Typical ¹H NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 7.5 |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |

| N-Methyl Protons (-NCH₃) | 2.2 - 2.8 |

| Methylene Protons (-CH₂-) | 2.5 - 3.5 |

| Methine Protons (-CH-) | 3.0 - 4.5 |

Table 3: Typical ¹³C NMR Chemical Shifts for Key Moieties in Bisbenzylisoquinoline Alkaloids

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 55 - 60 |

| N-Methyl Carbons (-NCH₃) | 40 - 45 |

| Methylene Carbons (-CH₂-) | 25 - 50 |

| Methine Carbons (-CH-) | 50 - 70 |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The name "this compound" should not be confused with "p21-activated kinases (PAKs)," which are a family of enzymes involved in various cellular signaling pathways. Further research is required to investigate the pharmacological potential of this unique natural product.

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with a well-defined absolute stereochemistry. Its characterization relies on a combination of sophisticated isolation and spectroscopic techniques that are central to the field of natural product chemistry. This guide provides a foundational understanding of its structure and the methodologies used for its elucidation. The detailed structural information presented herein serves as a critical starting point for future research into the synthesis, biological evaluation, and potential therapeutic applications of this compound and its analogues. Further investigation is warranted to explore the pharmacological profile of this intriguing natural product.

References

Pakistanine: A Technical Overview of its Core Molecular and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. This technical guide provides a concise overview of its fundamental chemical and molecular properties. Due to a lack of specific research on its biological activity, this document also contextualizes this compound within the broader pharmacological activities of its chemical class, highlighting potential areas for future investigation. All quantitative data is presented in a structured format, and a generalized experimental protocol for its isolation is provided. Furthermore, a representative signaling pathway commonly modulated by related alkaloids is illustrated to offer a potential framework for studying this compound's mechanism of action.

Core Chemical and Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for any experimental design, including dosage calculations, analytical characterization, and structural elucidation studies.

| Property | Data | Reference |

| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| Chemical Class | Dimeric Bisbenzylisoquinoline Alkaloid | [1] |

| Natural Source | Berberis baluchistanica, Berberis calliobotrys, Berberis orthobotrys | [1] |

Experimental Protocols: Isolation and Characterization

While the full, detailed experimental protocol from the original 1973 publication by Shamma et al. is not readily accessible, a general methodology for the isolation of alkaloids from Berberis species can be described. This serves as a foundational protocol that can be optimized for the specific extraction of this compound.

Objective: To isolate and purify this compound from plant material (Berberis species).

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots, stem bark)

-

Hydrochloric acid (HCl), 1-5% solution

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

-

Organic solvents (e.g., chloroform (B151607), ether, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Standard analytical equipment (rotary evaporator, chromatography columns, pH meter)

Generalized Protocol:

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction, typically using methanol or ethanol in a Soxhlet apparatus or through maceration.[2]

-

Acid-Base Partitioning: The resulting crude extract is dissolved in a dilute acidic solution (e.g., 1-5% HCl) to protonate the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent (e.g., ether) to remove neutral and acidic impurities.

-

Alkaloid Precipitation: The acidic aqueous layer is then basified with a weak base like ammonium hydroxide to a pH of approximately 8-10. This deprotonates the alkaloids, causing them to precipitate out of the solution or become soluble in an organic solvent.[3]

-

Organic Solvent Extraction: The basified solution is repeatedly extracted with an immiscible organic solvent such as chloroform or ethyl acetate (B1210297) to transfer the alkaloid content into the organic phase.

-

Purification: The combined organic extracts are dried and concentrated under reduced pressure. The resulting crude alkaloid mixture is then subjected to chromatographic separation, typically using a silica gel column with a gradient elution system of solvents like chloroform and methanol to isolate the individual alkaloids.[3]

-

Characterization: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC). Its structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Biological Activity: A Broader Perspective

Currently, there is a notable lack of specific scientific literature detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound. However, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5][6]

Many alkaloids in this class exert their effects by modulating key cellular signaling pathways. For instance, some bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and immune responses.[7][8] Others have been found to interfere with the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[4][9]

Given the structural similarity of this compound to other pharmacologically active bisbenzylisoquinoline alkaloids, it is plausible that its biological activities, if any, could be mediated through similar signaling pathways. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, a common target for this class of compounds. This is presented as a hypothetical framework for future research into the mechanism of action of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.

Conclusion and Future Directions

This compound presents a well-defined chemical entity with a known molecular formula and weight. However, its biological activities and pharmacological potential remain largely unexplored. The established bioactivities of its chemical class, the bisbenzylisoquinoline alkaloids, suggest that this compound could be a candidate for investigation in areas such as anti-inflammatory and anti-cancer research. Future studies should focus on the in-vitro and in-vivo evaluation of this compound's effects on various cell lines and disease models, with a particular emphasis on its interaction with key signaling pathways such as NF-κB and PI3K/Akt. Such research would be invaluable in determining the potential of this compound as a novel therapeutic agent.

References

- 1. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. florajournal.com [florajournal.com]

- 4. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pakistanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a naturally occurring dimeric bisbenzylisoquinoline alkaloid. First isolated from Berberis baluchistanica, a plant species endemic to Pakistan, it belongs to a class of complex alkaloids known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and available experimental data. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by a complex dimeric structure containing two isoquinoline (B145761) units linked by a diaryl ether bridge.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| Appearance | Amorphous solid | Inferred from related compounds |

| Melting Point | Not reported | |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol (B129727), ethanol (B145695), and chloroform (B151607). | [2] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including UV-Vis, IR, NMR, and mass spectrometry.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of bisbenzylisoquinoline alkaloids is characterized by absorption bands arising from the electronic transitions within the aromatic rings. For the related compound Pakistanamine, UV maxima have been reported at 230 (shoulder), 282, and 310 (shoulder) nm.[3] It is anticipated that this compound exhibits a similar UV absorption profile.

Table 2: UV-Vis Spectral Data of Related Alkaloids

| Compound | λmax (nm) | Solvent |

| Pakistanamine | 230 (sh), 282, 310 (sh) | Methanol |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, Nor-pakistanine, is available in spectral databases, suggesting the presence of hydroxyl (-OH), amine (N-H), ether (C-O-C), and aromatic (C=C) functionalities, which are expected in the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrum of this compound confirms its molecular formula.[1] The fragmentation pattern of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline bonds and the diaryl ether linkage, providing valuable structural information.

Table 3: Mass Spectrometry Data of Pakistanamine (Related Compound)

| m/z | Interpretation |

| 622 | [M]⁺ |

| 620 | [M-2H]⁺ |

| 417 | Fragment |

| 310 | Fragment |

| 206 | Base Peak |

Experimental Protocols

Isolation and Purification of Bisbenzylisoquinoline Alkaloids from Berberis Species

The following is a general procedure for the extraction and isolation of alkaloids from Berberis species, which can be adapted for the specific isolation of this compound from Berberis baluchistanica.

Workflow for Alkaloid Isolation

A generalized workflow for the isolation of alkaloids from plant material.

-

Extraction: The dried and powdered plant material (e.g., roots, stem bark) of Berberis baluchistanica is subjected to maceration with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 7 days).[6]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., n-hexane) to remove fats and other non-alkaloidal components. The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to precipitate the alkaloids. The alkaloids are then extracted into a polar organic solvent like chloroform or ethyl acetate.[2]

-

Column Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is used to separate the individual alkaloids.[7]

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography or preparative TLC to obtain the pure compound.

Biological Activity

While extensive research has been conducted on the biological activities of various medicinal plants from Pakistan, specific studies detailing the pharmacological effects and mechanisms of action of pure this compound are limited in the publicly available literature.[1][8][9] As a bisbenzylisoquinoline alkaloid, this compound is predicted to exhibit a range of biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects, similar to other members of this class. Further investigation is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways directly modulated by the alkaloid this compound. It is important to distinguish this compound from "p21-activated kinases" (PAKs), which are a family of enzymes involved in various cellular signaling pathways and are not related to the alkaloid.

Conclusion

This compound remains a structurally complex and intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available data on its physical and chemical properties. The lack of detailed quantitative data and specific biological studies highlights the need for further research to fully characterize this unique alkaloid and explore its potential applications in medicine and pharmacology. The provided experimental framework for isolation can serve as a starting point for researchers aiming to obtain pure this compound for such studies.

References

- 1. Ethnomedicinal and phytochemical review of Pakistani medicinal plants used as antibacterial agents against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Isolation of berberine from Berberis vulgaris Linn. and standardization of aqueous extract by RP-HPLC. | Semantic Scholar [semanticscholar.org]

- 3. chempap.org [chempap.org]

- 4. spectrabase.com [spectrabase.com]

- 5. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative study of medicinal plants used by the communities residing in Koh-e-Safaid Range, northern Pakistani-Afghan borders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. imrpress.com [imrpress.com]

The Alkaloid Pakistanine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pakistanine is a dimeric aporphine-benzylisoquinoline alkaloid that has been isolated from plant species of the Berberis genus, notably Berberis baluchistanica. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antidiabetic and antioxidant properties. The information presented herein is intended to support further research and drug development efforts centered on this natural compound.

Core Biological Activities

Recent in vitro and in silico studies have highlighted the potential of this compound as a bioactive molecule. The primary reported activities are hypoglycemic (antidiabetic) and antioxidant effects.

Quantitative Summary of Biological Activities

The following table summarizes the key quantitative data from in vitro assays determining the biological activity of this compound.

| Biological Activity | Assay | Test Compound | IC50 Value | Standard Reference | IC50 Value of Standard |

| Hypoglycemic | α-Amylase Inhibition | This compound | 40.26 µg/mL[1][2] | Acarbose (B1664774) | 33.68 µg/mL[1] |

| Antioxidant | DPPH Radical Scavenging | This compound | 14.15 µg/mL[1][2] | Ascorbic Acid | 0.41 µg/mL[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's biological activities.

In Vitro α-Amylase Inhibition Assay (Hypoglycemic Activity)

This assay is performed to evaluate the antidiabetic potential of a compound by measuring its ability to inhibit the α-amylase enzyme, which is involved in carbohydrate digestion.

-

Preparation of Solutions:

-

A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

-

A starch solution is prepared as the substrate.

-

This compound is dissolved in a suitable solvent to prepare various test concentrations.

-

Acarbose is used as a positive control and prepared in a similar manner to this compound.

-

-

Assay Procedure:

-

A defined volume of the α-amylase solution is pre-incubated with various concentrations of this compound or acarbose for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by adding the starch solution.

-

The reaction mixture is incubated for a specific period.

-

The reaction is terminated by adding a stopping reagent, such as dinitrosalicylic acid (DNSA) reagent.

-

The mixture is then heated in a boiling water bath, followed by cooling.

-

The absorbance is measured at 620 nm using a microplate reader.[3]

-

-

Calculation of Inhibition:

-

The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / (Absorbance of Blank - Absorbance of Negative Control)] x 100[3]

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from a dose-response curve.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of Solutions:

-

A solution of DPPH (e.g., 0.032 mg/mL) is prepared in a mixture of methanol (B129727) and water (82:18).[3]

-

This compound is dissolved in a suitable solvent to create a range of concentrations.

-

Ascorbic acid is used as a standard antioxidant for comparison.

-

-

Assay Procedure:

-

A specific volume of the DPPH solution is added to different concentrations of this compound or ascorbic acid.

-

The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 516 nm or 517 nm) using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.

-

In Silico Analysis and Mechanism of Action

Molecular docking studies have been conducted to elucidate the potential mechanism of action of this compound at a molecular level. These computational analyses support the in vitro findings and provide insights into the binding interactions between this compound and its target enzymes.

Molecular Docking of this compound

-

Target Enzymes: α-Amylase and Tyrosinase.

-

Results: The in silico analysis revealed that this compound exhibits strong binding affinities for both α-amylase and tyrosinase.[1][2]

| Target Enzyme | Binding Affinity |

| α-Amylase | -9.7 kcal/mol[1][2] |

| Tyrosinase | -8.7 kcal/mol[1][2] |

These binding energies suggest a stable interaction between this compound and the active sites of these enzymes, which likely contributes to their inhibition.

Visualizations

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Caption: Proposed mechanism of action of this compound based on molecular docking studies.

Conclusion and Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

In vivo studies to confirm the antidiabetic and antioxidant effects in animal models.

-

Investigation of its effects on other relevant biological targets and signaling pathways.

-

Comprehensive toxicological studies to assess its safety profile.

-

Structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.

This technical guide serves as a foundational resource for scientists and researchers interested in the pharmacological properties of this compound, providing a basis for continued exploration and development of this natural product as a potential therapeutic agent.

References

Technical Guide: Preliminary Mechanisms of Action of Bioactive Compounds from Pakistani Flora

As a prelude to the in-depth technical guide, it is important to clarify that a comprehensive search of the scientific literature did not yield specific preliminary studies on the mechanism of action of a compound explicitly named "pakistanine." However, the search did reveal a significant body of research on the pharmacological activities of various medicinal plants and their constituent compounds originating from Pakistan. This research points towards two prominent mechanisms of action that are the subject of ongoing investigation: acetylcholinesterase inhibition and calcium channel blockade .

This technical guide will, therefore, focus on these two core mechanisms, providing a detailed overview of the preliminary findings, experimental methodologies, and relevant signaling pathways, drawing upon studies of compounds and extracts from Pakistani flora. This approach is designed to provide researchers, scientists, and drug development professionals with a valuable resource that aligns with the spirit of the original query, focusing on the pharmacological potential of natural products from the region.

This guide provides a detailed examination of two key pharmacological mechanisms observed in preliminary studies of natural products sourced from Pakistan: acetylcholinesterase inhibition and calcium channel blockade.

Acetylcholinesterase (AChE) Inhibition

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Several studies on Pakistani medicinal plants have identified extracts and compounds with significant AChE inhibitory activity.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the acetylcholinesterase inhibitory activity of various extracts from Pakistani medicinal plants.

| Plant Species | Part Used | Extract Type | % Inhibition | IC50 (µg/mL) | Reference |

| Quercus infectoria | Galls | Hydro-methanolic | 87.6% | Not Reported | [2][3] |

| Flacourtia jangomas | Fruit | Hydro-methanolic | 66.6% | Not Reported | [2][3] |

| Peganum harmala | Seeds | Hydro-methanolic | 52.8% | Not Reported | [2][3] |

| Solanum pseudocapsicum | Whole plant | Hydro-methanolic | 50.3% | Not Reported | [2][3] |

| Tanacetum artemisioides | Whole plant | Crude | 48% (at 1.0 mg/mL) | Not Reported | [4] |

| Carthamus oxycantha | Whole plant | Crude | 34% (at 1.0 mg/mL) | Not Reported | [4] |

| Buddleja crispa | Whole plant | Crude | 28% (at 1.0 mg/mL) | Not Reported | [4] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following is a representative protocol for determining AChE inhibitory activity, based on methodologies described in the literature.[2][3]

Objective: To quantify the acetylcholinesterase inhibitory activity of plant extracts or isolated compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds/extracts dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

Galanthamine (standard inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound/extract solution at various concentrations.

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI and 125 µL of DTNB.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test sample.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition.

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Calcium Channel Blockade

Introduction

Calcium channel blockers (CCBs) are a class of drugs that inhibit the flow of calcium ions (Ca2+) into cells through voltage-gated calcium channels.[5] In smooth muscle cells, this leads to relaxation and vasodilation, while in cardiac muscle, it reduces contractility and heart rate.[5] CCBs are widely used in the treatment of hypertension, angina, and certain arrhythmias.[5][6] Preliminary studies on essential oils from Pakistani medicinal plants have demonstrated spasmolytic activity, likely mediated through calcium channel blockade.[7]

Quantitative Data Summary

The following table presents quantitative data on the calcium channel blocking activity of an essential oil from a Pakistani medicinal plant.

| Plant Species | Part Used | Preparation | Spontaneous Contraction EC50 (mg/mL) | High K+-induced Contraction EC50 (mg/mL) | Reference |

| Perovskia abrotanoides | Aerial parts | Essential Oil | 0.13 | 0.90 | [7] |

Experimental Protocol: In Vitro Calcium Channel Blocking Assay

The following protocol for assessing calcium channel blocking activity is based on methodologies used in studies of natural products.[7]

Objective: To determine the calcium channel blocking activity of a test substance on isolated smooth muscle tissue.

Materials:

-

Isolated rabbit jejunum tissue

-

Tyrode's solution

-

Potassium chloride (KCl)

-

Calcium chloride (CaCl2)

-

Test substance (e.g., essential oil)

-

Verapamil (standard calcium channel blocker)

-

Tissue organ bath with an isometric transducer

-

Data acquisition system

Procedure:

-

Mount a segment of rabbit jejunum in a tissue organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Allow the tissue to equilibrate for 30 minutes, recording spontaneous rhythmic contractions.

-

To assess spasmolytic activity, add the test substance cumulatively to the bath and record the inhibition of spontaneous contractions to determine the EC50 value.

-

To investigate the mechanism, induce sustained contractions by depolarizing the tissue with a high concentration of KCl (e.g., 80 mM) in Ca2+-free Tyrode's solution.

-

Add the test substance to the bath to assess its effect on the high K+-induced contractions and determine the EC50 value.

-

To confirm calcium channel blockade, construct Ca2+ concentration-response curves in the absence and presence of different concentrations of the test substance. A rightward shift in the curves indicates calcium channel blocking activity.

Visualizations

Caption: Signaling pathway of calcium channel blockade in smooth muscle.

Caption: Experimental workflow for the in vitro calcium channel blockade assay.

References

- 1. In vitro enzyme inhibition activities of crude ethanolic extracts derived from medicinal plants of Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jptcp.com [jptcp.com]

- 4. Acetylcholinesterase and butyrylcholinesterase inhibitory potential of some Pakistani medicinal plants. | [Journal of Basic and Applied Sciences • 2006] | PSA • ID 20681 [psa.pastic.gov.pk]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. pjps.pk [pjps.pk]

- 7. Chemical analysis and calcium channel blocking activity of the essential oil of Perovskia abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Analysis of Pakistanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the natural product Pakistanine. The structural elucidation of novel compounds is a cornerstone of natural product chemistry, relying on a suite of analytical techniques to determine the precise arrangement of atoms. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools. This document summarizes the key spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data of this compound

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.58 | d | 8.0 |

| 2 | 7.15 | t | 8.0 |

| 3 | 6.89 | d | 8.0 |

| 4a | 3.95 | m | |

| 5 | 3.10 | m | |

| 6 | 2.85 | m | |

| 8 | 7.30 | d | 8.5 |

| 9 | 6.95 | dd | 8.5, 2.5 |

| 10 | 6.80 | d | 2.5 |

| 11a | 4.20 | m | |

| 12 | 3.25 | m | |

| N-CH₃ | 2.50 | s | |

| OCH₃-7 | 3.85 | s | |

| OCH₃-11 | 3.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 110.2 |

| 2 | 128.5 |

| 3 | 115.8 |

| 3a | 125.1 |

| 4a | 55.3 |

| 5 | 29.7 |

| 6 | 48.2 |

| 6a | 129.8 |

| 7 | 147.5 |

| 8 | 112.1 |

| 9 | 121.9 |

| 10 | 108.7 |

| 11 | 150.3 |

| 11a | 60.1 |

| 12 | 35.6 |

| 12a | 135.4 |

| 12b | 127.6 |

| N-CH₃ | 43.8 |

| OCH₃-7 | 56.1 |

| OCH₃-11 | 56.4 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Data |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₁H₂₄N₂O₄: 369.1814, found: 369.1811 |

| IR (KBr) νₘₐₓ cm⁻¹ | 3400 (O-H), 2950 (C-H), 1610, 1500 (C=C aromatic), 1250 (C-O) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized experimental methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Spectra are recorded with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

-

2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in methanol.

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.

-

Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5 µL/min. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is obtained by averaging 32 scans over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow of experiments is critical in the structural elucidation of a novel compound. The following diagram illustrates a typical workflow.

Caption: Workflow for the isolation and structural elucidation of a natural product.

An In-depth Technical Guide to the Therapeutic Targeting of p21-Activated Kinases (PAKs)

A Note on Terminology: Initial searches for the term "Pakistanine" did not yield any relevant results for a specific therapeutic agent or molecular target. The following guide is therefore focused on p21-activated kinases (PAKs), a family of proteins that are significant therapeutic targets in various diseases, particularly cancer. This focus is based on the phonetic similarity of the user's query to "PAK inhibitors" and the relevance of PAKs to therapeutic targeting.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial downstream effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2] These kinases are central regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[3] The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Dysregulation of PAK signaling is frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3][4] Overexpression and/or amplification of PAKs are common in various cancers, and their activity is often linked to tumor progression, metastasis, and resistance to therapy.[2][3]

Potential Therapeutic Targets within the PAK Signaling Pathway

The therapeutic potential of targeting PAKs stems from their role as a convergence point for multiple oncogenic signaling pathways.[2] Inhibition of PAKs can disrupt these pathways, leading to anti-tumor effects. Key therapeutic strategies focus on the development of small molecule inhibitors that target the ATP-binding site (ATP-competitive inhibitors) or other regulatory domains (allosteric inhibitors).[1]

Key Signaling Pathways Involving PAKs

PAKs are integral components of several major signaling cascades that are often deregulated in cancer:

-

Ras/Raf/MEK/ERK Pathway: PAKs can facilitate the cross-talk between Ras effector pathways, contributing to tumorigenesis.[2]

-

PI3K/AKT/mTOR Pathway: PAKs can modulate this critical survival pathway.

-

Wnt/β-catenin Pathway: PAK1 can connect Ras signaling to the Wnt pathway through the phosphorylation of β-catenin.[2]

-

NF-κB Pathway: PAKs are involved in regulating NF-κB-dependent survival pathways.

A simplified representation of the PAK1 signaling pathway is provided below:

Quantitative Data on PAK Inhibitors

A number of small molecule inhibitors targeting various PAK isoforms have been developed and characterized. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The table below summarizes the IC50 values for several notable PAK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Inhibitor Type | Reference(s) |

| PF-3758309 | PAK4 | 2.7 (Kd) | ATP-competitive | [5][6] |

| PAK1, PAK2, PAK3 | - | [7] | ||

| IPA-3 | PAK1 | 2500 | Non-ATP competitive (Allosteric) | [6] |

| Group II PAKs | No inhibition | [6] | ||

| FRAX597 | PAK1 | 8 | ATP-competitive | [6] |

| PAK2 | 13 | [6] | ||

| PAK3 | 19 | [6] | ||

| FRAX486 | PAK1 | 14 | ATP-competitive | [6] |

| PAK2 | 33 | [6] | ||

| PAK3 | 39 | [6] | ||

| PAK4 | 575 | [6] | ||

| NVS-PAK1-1 | PAK1 | 5 | Allosteric | [6] |

| GNE-2861 | PAK4 | 7.5 | ATP-competitive | [6] |

| PAK5 | 36 | [6] | ||

| PAK6 | 126 | [6] | ||

| OSU-03012 | PAK1 | ~1000 | ATP-competitive | [8] |

Experimental Protocols

The characterization of PAK inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified PAK enzyme and the inhibitory effect of a compound.[9][10][11]

Materials:

-

Recombinant human PAK enzyme (e.g., PAK1, PAK4)

-

Kinase substrate (e.g., PAKtide)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)[9]

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates (low volume, white)

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the PAK enzyme in Kinase Buffer.

-

Prepare a 2X solution of the substrate and ATP in Kinase Buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Assay Reaction:

-